molecular formula C26H31N5O3S B10977184 ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10977184
M. Wt: 493.6 g/mol
InChI Key: SFMDZWXOIJXMDK-KGENOOAVSA-N
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Description

ETHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrazole moiety: This step involves the condensation of the thiazolopyrimidine core with a pyrazole derivative.

    Functionalization of the phenyl ring: The diethylamino group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Pyrazole derivatives: Compounds containing the pyrazole moiety with various functional groups.

Uniqueness

ETHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C26H31N5O3S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H31N5O3S/c1-7-30(8-2)20-12-10-18(11-13-20)23-22(25(33)34-9-3)17(5)27-26-31(23)24(32)21(35-26)14-19-15-29(6)28-16(19)4/h10-15,23H,7-9H2,1-6H3/b21-14+

InChI Key

SFMDZWXOIJXMDK-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CN(N=C4C)C)/S3)C)C(=O)OCC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CN(N=C4C)C)S3)C)C(=O)OCC

Origin of Product

United States

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